naphthalen-1-yl fluoranesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

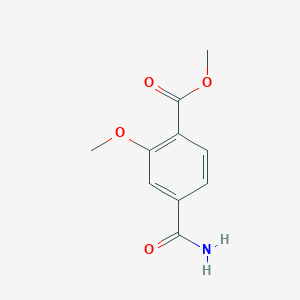

Naphthalen-1-yl fluoranesulfonate (NFAS) is an organic compound with a molecular formula of C10H7F3NO3S. It belongs to the group of fluorinated sulfonates, which are important compounds in the development of new materials and products. NFAS is a strong fluorinating agent and has been used in the synthesis of a variety of organic compounds and materials. NFAS has been found to be a highly effective catalyst in the synthesis of organic compounds and materials.

Applications De Recherche Scientifique

1. Synthesis and Derivative Studies

Naphthalen-1-yl fluoranesulfonate is utilized in the synthesis of fluoranthene derivatives, which are significant in the study of molecules with 'parallel triple bonds'. These derivatives are synthesized through reactions with various alkynes, with their spectroscopic data being a subject of interest (Neidlein & Kux, 1994).

2. Chemical Reaction Studies

The compound plays a role in complex chemical reactions, such as the cascade reactions of sulfoxonium ylides with α-diazocarbonyl compounds. This process leads to the formation of highly functionalized naphthalenones, a key intermediate for various naphthalene derivatives (Chen, Wang, Zhang, & Fan, 2019).

3. Development of Chemodosimeters

Naphthalen-1-yl fluoranesulfonate is used in developing chemodosimeters, particularly for detecting ions like Hg2+. A naphthalene-based chemodosimeter demonstrates high selectivity and sensitivity, which is crucial in analytical chemistry (Prabhu, Velmurugan, & Nandhakumar, 2014).

4. Antibacterial Agent Synthesis

This compound is integral in synthesizing various antibacterial agents. For instance, its reaction with 4-methylbenzenesulfonyl chloride under controlled conditions produces potent antibacterial compounds, highlighting its role in medicinal chemistry (Abbasi et al., 2015).

5. Bioremediation and Environmental Studies

In environmental science, naphthalen-1-yl fluoranesulfonate derivatives are studied for their role in bioremediation, especially in the degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene and fluoranthene. Research shows potential in utilizing specific bacterial strains or consortia for the effective degradation of PAHs in contaminated environments (Goswami et al., 2018).

Orientations Futures

Naphthalen-1-yl fluoranesulfonate and related compounds have potential for further exploration in various fields of science. For instance, the novel fungicide N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) has been studied for its inhibitory effects on Rhizoctonia solani, with future research aimed at clarifying the target and mode of action, exploring lead compounds, and developing novel fungicides . Additionally, naphthalene-based compounds have been suggested as excellent candidates for the construction of organic electronic appliances .

Mécanisme D'action

Target of Action

Similar compounds such as n-(naphthalen-1-yl) phenazine-1-carboxamide (nnpcn) have been studied for their inhibitory effects on rhizoctonia solani . The specific targets of naphthalen-1-yl fluoranesulfonate may vary depending on the context of its use.

Mode of Action

solani . More research is needed to understand the specific interactions of naphthalen-1-yl fluoranesulfonate with its targets.

Biochemical Pathways

Studies on similar compounds like nnpcn have shown significant changes in gene expression related to cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . These changes suggest that naphthalen-1-yl fluoranesulfonate may affect similar pathways.

Result of Action

solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . These observations suggest that naphthalen-1-yl fluoranesulfonate may have similar effects.

Action Environment

For example, the pH of the medium can affect the yield of reactions involving similar compounds .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for naphthalen-1-yl fluoranesulfonate involves the reaction of naphthalene with fluoranesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "Naphthalene", "Fluoranesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add naphthalene to a flask containing the solvent.", "Add the base to the flask and stir the mixture.", "Slowly add the fluoranesulfonyl chloride to the flask while stirring.", "Continue stirring the mixture for several hours at room temperature.", "Filter the mixture to remove any solids.", "Wash the filtrate with water and dry over anhydrous sodium sulfate.", "Evaporate the solvent to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography." ] } | |

Numéro CAS |

133042-64-5 |

Nom du produit |

naphthalen-1-yl fluoranesulfonate |

Formule moléculaire |

C10H7FO3S |

Poids moléculaire |

226.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.